molecular formula C18H19N5O4S2 B2402701 N,N-diethyl-3-[4-(4-nitrophenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]benzene-1-sulfonamide CAS No. 519151-98-5

N,N-diethyl-3-[4-(4-nitrophenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]benzene-1-sulfonamide

Cat. No.: B2402701
CAS No.: 519151-98-5
M. Wt: 433.5
InChI Key: FTJCEMDTXLKLPT-UHFFFAOYSA-N
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Description

N,N-diethyl-3-[4-(4-nitrophenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]benzene-1-sulfonamide is a synthetic small molecule built on a strategic molecular hybrid architecture, incorporating a benzenesulfonamide moiety and a 4-phenyl-5-sulfanyl-1,2,4-triazole ring system. This structure confers significant potential for interdisciplinary medicinal chemistry and chemical biology research. The sulfonamide functional group is a established pharmacophore in drug discovery, known to exhibit a range of pharmacological activities by acting as an inhibitor for enzymes like carbonic anhydrase and dihydropteroate synthetase . Recent studies leverage the sulfonamide scaffold to design potent carbonic anhydrase inhibitors, which are crucial for targeting the survival and metastasis of solid tumors under hypoxic conditions . Simultaneously, the 1,2,4-triazole core is a privileged scaffold in medicinal chemistry, renowned for its wide spectrum of biological activities, including antifungal, antibacterial, anticancer, and anticonvulsant properties . The presence of the 5-sulfanyl group on the triazole ring and the 4-nitrophenyl substitution offers a versatile chemical handle for further derivatization and structure-activity relationship (SAR) studies, allowing researchers to explore novel chemical space. This compound is provided for research applications such as the development of enzyme inhibitors, investigation of new anticancer agents, exploration of antimicrobial therapies, and as a key synthetic intermediate for the preparation of more complex molecular entities. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N,N-diethyl-3-[4-(4-nitrophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O4S2/c1-3-21(4-2)29(26,27)16-7-5-6-13(12-16)17-19-20-18(28)22(17)14-8-10-15(11-9-14)23(24)25/h5-12H,3-4H2,1-2H3,(H,20,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTJCEMDTXLKLPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=CC(=C1)C2=NNC(=S)N2C3=CC=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-3-[4-(4-nitrophenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]benzene-1-sulfonamide typically involves multiple steps. One common method involves the reaction of 4-nitrobenzenesulfonyl chloride with diethylamine to form N,N-diethyl-4-nitrobenzenesulfonamide. This intermediate is then reacted with 3-amino-1,2,4-triazole under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-3-[4-(4-nitrophenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]benzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N,N-diethyl-3-[4-(4-nitrophenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]benzene-1-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-diethyl-3-[4-(4-nitrophenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]benzene-1-sulfonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to its biological effects. For example, it may inhibit bacterial enzymes, resulting in antimicrobial activity. The exact pathways and molecular targets can vary depending on the specific application .

Comparison with Similar Compounds

The target compound belongs to a class of 1,2,4-triazole-linked sulfonamides. Key structural analogs and their properties are compared below:

Structural and Physicochemical Properties
Compound Name R Group on Triazole Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Yield (%) LogD (pH 5.5)
Target Compound 4-Nitrophenyl C₁₈H₁₈N₅O₄S₂ ~432 NR NR NR
N,N-Diethyl-3-[4-(prop-2-en-1-yl)-...]^a Allyl C₁₅H₂₀N₄O₂S₂ 352.47 NR NR NR
3-(4-sec-Butyl-5-mercapto-4H-...]^b sec-Butyl C₁₆H₂₄N₄O₂S₂ 376.51 NR NR 7.58
3-(4-Cycloheptyl-5-sulfanyl-4H-...]^c Cycloheptyl C₁₉H₂₆N₄O₂S₂ 430.61 NR NR NR
4-Chloro-N-[1-(4-ethyl-5-sulfanyl-...]^d Ethyl C₁₈H₁₈FN₄O₂S₂ 420.49 NR NR NR

Notes:

  • NR: Not reported in provided evidence.
  • ^a ; ^b ; ^c ; ^d .

Key Observations :

  • The target compound’s nitro group increases molecular weight and polarity compared to alkyl-substituted analogs (e.g., allyl, sec-butyl).
  • High lipophilicity (LogD = 7.58) in the sec-butyl analog () suggests that bulky substituents enhance hydrophobic interactions, whereas the nitro group may reduce membrane permeability due to polarity .
  • Melting points for nitro-substituted analogs (e.g., compound 17 in : 227–228.5°C) are higher than alkyl-substituted derivatives, likely due to stronger intermolecular forces (e.g., dipole-dipole interactions) .
Electronic and Steric Effects
  • Allyl/sec-Butyl Groups : Enhance lipophilicity and steric bulk, favoring hydrophobic binding pockets (e.g., enzyme active sites) .

Biological Activity

N,N-diethyl-3-[4-(4-nitrophenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]benzene-1-sulfonamide is a complex organic compound that exhibits significant biological activity due to its unique structural features, which include a sulfonamide group and a triazole ring. This article provides a comprehensive overview of the compound's biological activity, synthesis, mechanisms of action, and potential applications.

Chemical Structure and Properties

The molecular formula for this compound is C18H19N5O4S2, with a molecular weight of 433.5 g/mol. The structure includes:

Feature Description
Triazole Core Five-membered ring containing three nitrogen atoms
Sulfonamide Group Contains a sulfonic acid derivative
Nitrophenyl Substitution Enhances reactivity and potential biological activity

Synthesis

The synthesis of this compound typically involves several steps, including the reaction of hydrazine derivatives with sulfonyl chlorides under controlled conditions. The presence of the nitrophenyl moiety suggests enhanced reactivity and potential interactions with biological targets.

Research indicates that compounds containing triazole rings often exhibit broad-spectrum antimicrobial activity. The specific mechanisms may involve:

  • Inhibition of Fungal Cell Membranes : Triazoles disrupt the integrity of fungal cell membranes, leading to cell death.
  • Enzyme Inhibition : The compound may inhibit various enzymes involved in critical cellular processes, including those related to cancer cell proliferation and survival.

Antimicrobial Activity

This compound has shown promising results in antimicrobial assays:

Microorganism Tested Activity Observed
Candida species Significant antifungal activity
Bacterial strains Varies by strain; generally effective against Gram-positive bacteria

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties. The compound's ability to interact with specific molecular targets involved in cancer progression has been highlighted in various research studies.

Case Studies

  • Antifungal Efficacy Study : A study investigated the antifungal activity against various Candida species and demonstrated effective inhibition at low concentrations, suggesting potential for clinical applications in treating fungal infections .
  • Cytotoxicity Assessment : In vitro tests on human cancer cell lines indicated that the compound exhibits cytotoxic effects comparable to standard chemotherapeutic agents. The mechanism was attributed to its interference with cellular pathways critical for tumor growth .

Conclusion and Future Directions

This compound shows significant promise as an antimicrobial and anticancer agent. Further studies are warranted to elucidate its mechanisms of action fully and to explore its potential in clinical settings.

Future research should focus on:

  • Detailed structure–activity relationship (SAR) studies to optimize efficacy.
  • Clinical trials to evaluate safety and effectiveness in humans.
  • Exploration of synergistic effects with existing therapeutic agents.

Q & A

Basic: What are the optimal synthetic routes for N,N-diethyl-3-[4-(4-nitrophenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]benzene-1-sulfonamide, and how can reaction conditions be standardized?

The synthesis involves multi-step processes, typically starting with the formation of the 1,2,4-triazole core. Key steps include:

  • Cyclization : Reacting nitrophenyl-substituted thiosemicarbazides under acidic conditions (e.g., HCl/EtOH) to form the triazole ring .
  • Sulfonamide coupling : Introducing the sulfonamide group via nucleophilic substitution using N,N-diethylsulfamoyl chloride in the presence of a base like pyridine to neutralize HCl byproducts .
  • Optimization : Critical parameters include solvent choice (DMF or THF for polar intermediates), temperature control (60–80°C for cyclization), and catalyst selection (e.g., triethylamine for sulfonylation). Batch reactors are preferred for scalability, with purity monitored via TLC or HPLC .

Basic: Which analytical techniques are most effective for characterizing this compound’s structural and functional properties?

A combination of spectroscopic and crystallographic methods is essential:

  • NMR : 1H^1 \text{H}- and 13C^{13} \text{C}-NMR confirm substituent positions, with deshielded protons near the sulfanyl group (~δ 3.5–4.5 ppm) and nitro group aromatic shifts (~δ 8.2–8.5 ppm) .
  • XRD : Single-crystal X-ray diffraction (using SHELX or similar software) resolves bond lengths and angles, particularly the triazole ring’s planarity and sulfonamide torsion angles .
  • FT-IR : Peaks at ~1340 cm1^{-1} (S=O stretch) and ~1520 cm1^{-1} (NO2_2 asymmetric stretch) validate functional groups .

Advanced: How can crystallographic challenges (e.g., twinning, disorder) be addressed during structural determination?

  • Data collection : Use high-resolution synchrotron sources to mitigate twinning in crystals with pseudo-symmetry .
  • Refinement : SHELXL’s TWIN and BASF commands model twinned data, while PART instructions resolve disordered sulfonamide or nitro groups .
  • Validation : Check Rint_\text{int} (< 0.05) and Flack parameter to confirm absolute structure. Cross-validate with DFT-optimized geometries (e.g., Gaussian09) to detect outliers .

Advanced: What methodologies reconcile discrepancies between computational (DFT) and experimental data for this compound?

  • Geometry optimization : Perform DFT calculations (B3LYP/6-311+G(d,p)) to compare bond lengths/angles with XRD data. Adjust basis sets for sulfur and nitrogen atoms to improve accuracy .
  • Electronic properties : Compare HOMO-LUMO gaps (DFT) with UV-Vis spectra (experimental λmax_\text{max} ~300–350 nm for nitro-aromatic transitions). Discrepancies may arise from solvent effects (include PCM models in DFT) .
  • Thermodynamic stability : Calculate Gibbs free energy of tautomers (e.g., thione vs. thiol forms) and validate via 1H^1 \text{H}-NMR solvent titration .

Advanced: How can researchers investigate the compound’s biological activity mechanisms (e.g., enzyme inhibition)?

  • Docking studies : Use AutoDock Vina to model interactions with target enzymes (e.g., cytochrome P450). Key residues (e.g., heme iron) may coordinate with the sulfanyl or nitro groups .
  • Kinetic assays : Measure IC50_{50} via fluorometric or colorimetric assays (e.g., NADPH depletion for oxidoreductases). Control for non-specific binding using mutant enzymes .
  • SAR analysis : Synthesize analogs (e.g., replacing nitro with cyano) to isolate electronic vs. steric effects on activity .

Advanced: How should conflicting data in biological or structural studies be resolved?

  • Reproducibility : Standardize protocols (e.g., solvent purity, crystallization drop ratios) to minimize batch variability .
  • Multivariate analysis : Apply PCA or PLS regression to identify outliers in spectral or bioactivity datasets .
  • Cross-validation : Use orthogonal methods (e.g., XRD + NMR for structure; enzyme assays + SPR for binding affinity) to confirm results .

Basic: What safety and handling protocols are critical for this compound?

  • Toxicity : Nitro groups may confer mutagenicity; handle under fume hoods with PPE (gloves, lab coats).
  • Storage : Store in amber vials at –20°C to prevent photodegradation. Monitor stability via periodic HPLC .

Advanced: What strategies optimize the compound’s solubility for in vitro assays?

  • Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes to enhance aqueous solubility without denaturing proteins .
  • pH adjustment : The sulfonamide group (pKa ~10) can be protonated in acidic buffers (pH 4–6) to improve solubility .

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